1-Amino-2-phenylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-phenylpiperidin-1-amine |
InChI |
InChI=1S/C11H16N2/c12-13-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,12H2 |
InChI Key |
XQDSIGDVDWFZPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Amino 2 Phenylpiperidine and Its Stereoisomers
Strategic Retrosynthetic Approaches for the Piperidine (B6355638) Core
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For the 1-amino-2-phenylpiperidine core, several strategic disconnections can be envisioned, primarily focusing on the formation of the piperidine ring.
A primary disconnection strategy involves breaking the N1-C2 and C5-C6 bonds, suggesting an intermolecular approach such as a [5+1] annulation. This would involve a five-carbon chain with a terminal amine and a one-carbon electrophile. Another common approach is the disconnection of a single carbon-nitrogen or carbon-carbon bond within the ring, leading to a linear precursor primed for intramolecular cyclization. For instance, cleaving the N1-C6 bond suggests an intramolecular nucleophilic substitution or reductive amination of a 6-amino-5-phenylhexanal or a related derivative. Disconnecting the C2-C3 bond could point towards a strategy involving the addition of a phenyl group to a pre-formed piperidine precursor.
The introduction of the 1-amino group can be considered at various stages of the synthesis. It could be incorporated into the initial building blocks, for example, by using a protected hydrazine (B178648) derivative. Alternatively, it could be introduced in the final step via N-amination of the 2-phenylpiperidine (B1215205) core. The choice of strategy will depend on the compatibility of the amino group with the reaction conditions employed for ring formation.
De Novo Synthesis Strategies for this compound
The de novo synthesis of the this compound framework can be broadly categorized into intramolecular and intermolecular strategies.
Intramolecular cyclization is a powerful strategy for the formation of the piperidine ring, benefiting from favorable entropic factors. A variety of methods can be employed, starting from appropriately substituted linear precursors. nih.gov
One such method is the reductive amination of an ω-amino aldehyde or ketone. For the synthesis of a 2-phenylpiperidine derivative, a 5-amino-1-phenyl-1-hexanone derivative could undergo intramolecular cyclization followed by reduction to form the piperidine ring. The 1-amino group could be introduced by using a protected hydrazine as the nitrogen source.
Another prominent method is the intramolecular aza-Michael reaction . An acyclic precursor containing an amine and an α,β-unsaturated carbonyl moiety can undergo cyclization to form the piperidine ring. The stereochemistry of the resulting substituents can often be controlled by the reaction conditions.
Radical-mediated amine cyclization offers another avenue. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by transition metals like cobalt. nih.gov Furthermore, intramolecular hydroamination , catalyzed by palladium, can be used for the synthesis of six-membered heterocycles. nih.gov
| Intramolecular Cyclization Method | Precursor Type | Key Transformation |
| Reductive Amination | ω-amino ketone/aldehyde | Imine/enamine formation and reduction |
| Aza-Michael Reaction | Amino α,β-unsaturated ester/ketone | Conjugate addition of amine |
| Radical Cyclization | Linear amino-aldehyde | Cobalt-catalyzed radical cyclization |
| Hydroamination | Alkenyl amine | Palladium-catalyzed C-N bond formation |
This table provides a conceptual overview of intramolecular cyclization strategies applicable to the synthesis of the 2-phenylpiperidine core.
Intermolecular reactions construct the piperidine ring by combining two or more simpler fragments in a single or multi-step process. These methods offer a high degree of flexibility in introducing substituents.
A classic intermolecular approach is the reductive amination involving the condensation of an amine, an aldehyde, and a ketone. nih.gov For the 2-phenylpiperidine scaffold, this could involve a reaction between a primary amine, formaldehyde, and a phenyl-substituted ketone, followed by cyclization and reduction.
Annulation reactions , particularly [5+1] annulations, are also effective. A five-carbon dielectrophile can react with a nitrogen source to form the piperidine ring. The "hydrogen borrowing" annulation method, catalyzed by iridium(III), allows for the stereoselective synthesis of substituted piperidines from diols and amines. nih.gov
Multi-component reactions , such as the Mannich reaction, provide a convergent approach to complex piperidine structures. nih.gov A one-pot reaction of an aldehyde, an amine, and a compound with an active hydrogen can lead to the formation of multiple bonds and the piperidine core in a single operation.
| Intermolecular Approach | Components | Key Transformation |
| Reductive Amination | Amine, aldehyde, ketone | Imine formation and cyclization |
| [5+1] Annulation | 1,5-dielectrophile, amine | Double nucleophilic substitution |
| Hydrogen Borrowing | Diol, amine | Iridium-catalyzed cascade |
| Mannich Reaction | Aldehyde, amine, active methylene | Condensation and cyclization |
This table summarizes key intermolecular strategies for the construction of the piperidine framework.
Stereoselective Synthesis of Enantiopure and Diastereopure Forms
The presence of a stereocenter at the C2 position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled.
A notable example is the use of (R)-phenylglycinol as a chiral auxiliary. nih.govrsc.org The cyclodehydration of achiral or racemic aryl-δ-oxoacids with (R)-phenylglycinol affords chiral non-racemic bicyclic lactams. These lactams can then be further transformed to yield either (R)- or (S)-2-phenylpiperidine, demonstrating an enantiodivergent synthesis. nih.govrsc.org This strategy allows for the synthesis of both enantiomers of the target compound from a single chiral auxiliary.
Other chiral auxiliaries, such as those derived from camphor (B46023) or pseudoephedrine, can also be employed in various reactions like asymmetric alkylations and aldol (B89426) reactions to set the stereochemistry of precursors to the piperidine ring. researchgate.net
| Chiral Auxiliary | Application | Outcome | Reference |
| (R)-Phenylglycinol | Synthesis of chiral lactams | Enantiodivergent synthesis of (R)- and (S)-2-phenylpiperidine | nih.govrsc.org |
| Camphor derivatives | Asymmetric alkylation/Diels-Alder | Enantiopure precursors | researchgate.net |
This table highlights examples of chiral auxiliaries used in the stereoselective synthesis of 2-phenylpiperidine precursors.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product.
For the formation of C-N bonds, asymmetric hydrogenation of cyclic enamines or pyridinium (B92312) salts is a powerful tool. Iridium(I) catalysts with chiral P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts, proceeding through a stereoselective enamine protonation. nih.gov
In the realm of C-C bond formation, rhodium-catalyzed asymmetric reductive Heck reactions have been developed for the synthesis of enantioenriched 3-substituted piperidines from dihydropyridines and boronic acids. snnu.edu.cn This methodology could potentially be adapted for the synthesis of 2-phenylpiperidine derivatives.
Furthermore, kinetic resolution provides a means to separate a racemic mixture. The use of a chiral base, such as n-BuLi complexed with (-)-sparteine, can selectively deprotonate one enantiomer of N-Boc-2-phenylpiperidine, allowing for the recovery of the other enantiomer in high enantiomeric excess. rsc.org The resulting lithiated species can then be quenched with an electrophile to produce 2,2-disubstituted piperidines with excellent enantioselectivity. rsc.org
| Asymmetric Catalytic Method | Key Transformation | Catalyst/Reagent | Outcome |
| Asymmetric Hydrogenation | Reduction of pyridinium salt | Iridium(I) with chiral P,N-ligand | Enantioenriched piperidine |
| Asymmetric Reductive Heck | Carbometalation of dihydropyridine | Rhodium with chiral ligand | Enantioenriched 3-arylpiperidine |
| Kinetic Resolution | Asymmetric deprotonation | n-BuLi/(-)-sparteine | Enantioenriched N-Boc-2-phenylpiperidine |
This table presents various asymmetric catalytic methods applicable to the synthesis of stereochemically defined 2-phenylpiperidine derivatives.
Biocatalytic and Enzymatic Approaches for Enantioselective Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity and mild reaction conditions. Enzymes such as transaminases, imine reductases, and lipases are particularly relevant for the synthesis of chiral amines and their derivatives, including this compound.
Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde substrate. In the context of this compound synthesis, a potential biocatalytic retrosynthetic approach would involve the amination of a suitable keto-precursor. While direct synthesis of this compound using transaminases is not widely documented, the principle has been successfully applied to the synthesis of other chiral piperidines. For instance, transaminase-triggered aza-Michael reactions have been employed for the enantioselective preparation of 2,6-disubstituted piperidines from pro-chiral ketoenones. This strategy highlights the potential of transaminases to create the chiral amine functionality within the piperidine ring with high stereocontrol.
Imine Reductases (IREDs) are another class of enzymes crucial for the asymmetric synthesis of amines. They catalyze the reduction of imines to amines with high enantioselectivity, using a nicotinamide (B372718) cofactor (NAD(P)H). A biocatalytic cascade involving a transaminase to form an imine intermediate, followed by an imine reductase for stereoselective reduction, could be a viable route to chiral 2-phenylpiperidine derivatives. Further functionalization at the nitrogen atom would then be required to yield this compound. The discovery and engineering of IREDs have significantly expanded the scope of biocatalytic reductive amination, making it a powerful tool for accessing a wide range of chiral amines.
Lipases are versatile enzymes commonly used for the kinetic resolution of racemic mixtures. In the context of this compound, a lipase (B570770) could be employed to selectively acylate one enantiomer of a racemic mixture of a precursor, such as 2-phenylpiperidine, allowing for the separation of the two enantiomers. The unreacted enantiomer could then be subjected to further chemical transformations to introduce the amino group at the 1-position.
The following table summarizes the potential applications of these enzymes in the synthesis of this compound stereoisomers.
| Enzyme Class | Potential Application in this compound Synthesis | Key Advantages |
| Transaminases (TAs) | Asymmetric synthesis of a chiral 2-phenylpiperidine precursor via amination of a prochiral ketone. | High enantioselectivity, mild reaction conditions. |
| Imine Reductases (IREDs) | Stereoselective reduction of an imine precursor to a chiral 2-phenylpiperidine derivative. | Excellent stereocontrol, broad substrate scope through enzyme engineering. |
| Lipases | Kinetic resolution of racemic 2-phenylpiperidine or its derivatives. | High enantioselectivity, operational simplicity. |
Functionalization and Derivatization of Pre-existing Piperidine Scaffolds toward this compound
An alternative strategy to de novo synthesis is the functionalization of a pre-existing 2-phenylpiperidine scaffold. This approach leverages the availability of 2-phenylpiperidine and focuses on the selective introduction of an amino group at the nitrogen atom (N1 position).
A common method for the N-amination of secondary amines involves a two-step process: N-nitrosation followed by reduction . 2-Phenylpiperidine can be treated with a nitrosating agent, such as sodium nitrite (B80452) under acidic conditions, to form the corresponding N-nitroso-2-phenylpiperidine. Subsequent reduction of the nitrosamine (B1359907) functionality, for example using a reducing agent like lithium aluminum hydride (LiAlH₄) or zinc dust in acetic acid, would yield this compound. The conditions for both steps need to be carefully controlled to avoid side reactions.
Electrophilic amination represents a more direct approach to forming the N-N bond. Reagents such as hydroxylamine-O-sulfonic acid (HOSA) or chloramine (B81541) (NH₂Cl) can be used to introduce an amino group onto the nitrogen of 2-phenylpiperidine. These reactions often require careful optimization of reaction conditions, including the choice of solvent and base, to achieve good yields.
Another strategy involves the reaction of 2-phenylpiperidine with an N-protected aminating agent . For example, reaction with a protected hydroxylamine (B1172632) derivative followed by deprotection could provide the desired this compound. This multi-step approach allows for more controlled introduction of the amino group.
The table below outlines various methods for the functionalization of a 2-phenylpiperidine scaffold.
| Functionalization Method | Reagents | Key Considerations |
| N-Nitrosation and Reduction | 1. Sodium nitrite, acid2. Reducing agent (e.g., LiAlH₄, Zn/AcOH) | Potential for carcinogenicity of nitrosamine intermediates; requires controlled reduction conditions. |
| Electrophilic Amination | Hydroxylamine-O-sulfonic acid (HOSA), Chloramine (NH₂Cl) | Reagents can be hazardous; reaction conditions need careful optimization. |
| Reaction with N-Protected Aminating Agents | Protected hydroxylamine derivatives, followed by deprotection | Multi-step process; choice of protecting group is crucial. |
Process Optimization and Scale-Up Considerations in Synthetic Protocols
The transition of a synthetic route from laboratory scale to industrial production requires meticulous process optimization and scale-up considerations to ensure efficiency, safety, and economic viability.
For biocatalytic processes , optimization involves several key parameters. The choice of the enzyme is critical, and often, enzyme engineering through directed evolution or rational design is necessary to improve activity, stability, and substrate specificity. nih.gov The reaction conditions, including pH, temperature, substrate concentration, and cofactor regeneration (for cofactor-dependent enzymes like IREDs and TAs), must be fine-tuned to maximize productivity. nih.gov Immobilization of the enzyme on a solid support can enhance its stability and allow for easier separation and reuse, which is a significant factor in cost reduction for large-scale production. nih.gov Downstream processing to isolate and purify the desired stereoisomer of this compound is also a crucial aspect that needs to be optimized for efficiency and yield.
In the case of chemical functionalization routes , process optimization focuses on maximizing yield and minimizing by-product formation. This includes the careful selection of reagents, solvents, and reaction conditions (temperature, pressure, reaction time). For the N-nitrosation/reduction pathway, minimizing the exposure to potentially carcinogenic nitrosamines is a critical safety consideration. The choice of a cost-effective and environmentally benign reducing agent is also important for large-scale synthesis. Continuous flow chemistry is an increasingly adopted technology for process intensification, offering better control over reaction parameters, improved safety, and potentially higher throughput compared to batch processes.
The following table summarizes key considerations for process optimization and scale-up.
| Aspect | Biocatalytic Approaches | Chemical Functionalization Approaches |
| Key Optimization Parameters | Enzyme selection and engineering, cofactor regeneration, pH, temperature, substrate loading, enzyme immobilization. nih.gov | Reagent stoichiometry, solvent selection, temperature, pressure, catalyst loading, reaction time. |
| Safety Considerations | Biocompatibility of reagents and products, handling of microorganisms or enzymes. | Handling of hazardous reagents (e.g., strong acids, reducing agents, nitrosating agents), control of exotherms. |
| Scale-Up Challenges | Maintaining enzyme activity and stability at large scale, sterile operations if using whole cells, efficient downstream processing. | Heat and mass transfer, reactor design, management of waste streams, ensuring consistent product quality. |
| Economic Drivers | Cost of enzyme and cofactors, process intensity, reusability of biocatalyst, downstream purification costs. | Cost of raw materials and reagents, energy consumption, waste disposal costs, process efficiency. |
Chemical Reactivity and Derivatization Studies of 1 Amino 2 Phenylpiperidine
Transformations Involving the Exocyclic Amine Functionality
The exocyclic amino group (-NH2) is part of a substituted hydrazine (B178648) system (R2N-NH2). The terminal nitrogen atom is highly nucleophilic and is the primary site of reaction for many electrophilic reagents. This reactivity is central to the derivatization of the molecule.
The terminal nitrogen of the 1-amino group readily reacts with acylating and sulfonylating agents to form stable N-acyl and N-sulfonyl derivatives, respectively. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of the corresponding amides. This transformation is a common strategy for introducing a variety of functional groups onto the molecule.
Sulfonylation: Treatment with sulfonyl chlorides, such as toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like triethylamine (B128534) or pyridine (B92270), yields sulfonamides. Sulfonamides incorporating piperazine (B1678402) cores have been synthesized efficiently using this method mdpi.com.
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reagent | Reagent Class | Product Name | Product Class |
|---|---|---|---|
| Acetyl Chloride | Acyl Halide | 1-Acetamido-2-phenylpiperidine | Amide |
| Benzoic Anhydride | Acid Anhydride | 1-Benzamido-2-phenylpiperidine | Amide |
| Methanesulfonyl Chloride | Sulfonyl Halide | 1-(Methylsulfonamido)-2-phenylpiperidine | Sulfonamide |
While direct alkylation of the exocyclic amine with alkyl halides can occur, it is often difficult to control and can lead to overalkylation. A more controlled and widely used method for introducing alkyl groups is reductive amination. google.com
Reductive amination involves a two-step, often one-pot, process where the amine first condenses with an aldehyde or ketone to form a hydrazone intermediate. This intermediate is then reduced in situ to the corresponding N-alkylated hydrazine derivative. Common reducing agents for this purpose include sodium cyanoborohydride and sodium triacetoxyborohydride, which are mild enough not to reduce the initial carbonyl compound. google.com This method is highly versatile for creating a C-N bond and avoids the issue of multiple alkylations. acs.orgnih.gov
Table 2: Reductive Amination of 1-Amino-2-phenylpiperidine
| Carbonyl Compound | Reducing Agent | Product Name |
|---|---|---|
| Formaldehyde | Sodium Triacetoxyborohydride | 1-(Methylamino)-2-phenylpiperidine |
| Acetone | Sodium Cyanoborohydride | 1-(Isopropylamino)-2-phenylpiperidine |
| Benzaldehyde | Catalytic Hydrogenation (H2/Pd) | 1-(Benzylamino)-2-phenylpiperidine |
The exocyclic amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which are analogues of imines. This reaction is characteristic of hydrazine derivatives. The reaction typically proceeds under mild, often slightly acidic, conditions to facilitate the dehydration step.
In a documented synthesis, an amino-2-phenylpiperidine was heated to reflux with an aldehyde in toluene, in the presence of molecular sieves, to form the corresponding imine (hydrazone) intermediate, which was confirmed by mass spectrum analysis google.com. This demonstrates the facility of this reaction, which is foundational for creating more complex molecules through further modification of the resulting C=N bond.
Table 3: Hydrazone Formation from this compound
| Carbonyl Compound | Reaction Conditions | Product Name |
|---|---|---|
| Benzaldehyde | Toluene, reflux | 1-(Benzylideneamino)-2-phenylpiperidine |
| 4-Methoxybenzaldehyde | Acetic acid (cat.), Ethanol | 1-((4-Methoxyphenyl)methyleneamino)-2-phenylpiperidine |
| Acetone | Methanol | 1-(Propan-2-ylideneamino)-2-phenylpiperidine |
Reactivity of the Piperidine (B6355638) Nitrogen Atom
The endocyclic nitrogen atom in this compound is a tertiary amine. Its reactivity is distinct from the exocyclic primary amine, and it can participate in its own set of transformations, although its nucleophilicity is somewhat sterically hindered and influenced by the adjacent phenyl group and the N-amino substituent.
The piperidine nitrogen can undergo substitution reactions, such as alkylation, but this often requires strategic protection of the more nucleophilic exocyclic amine to ensure regioselectivity. Protecting groups are temporarily installed on one nitrogen to allow selective reaction at the other.
Protecting Groups: Common N-protecting groups like tert-butyloxycarbonyl (Boc) and benzyl (B1604629) (Bn) are crucial in the multi-step synthesis of complex piperidine derivatives. A patent describes a tert-butyl (2R)-1-amino-2-phenylpiperidine-3-carboxylate, indicating the use of tert-butyl based groups in this system google.com. The benzyl group is also frequently used and can be removed via catalytic hydrogenation google.com.
N-Alkylation: Once the exocyclic amine is protected, the piperidine nitrogen can be alkylated using alkyl halides or via reductive amination if the parent piperidine (after removal of the 1-amino group) is used. In studies of related N-linked aminopiperidines, N-alkylation was confirmed by NMR, with characteristic chemical shifts for the CH2N moiety appearing in the range of 40–45 ppm acs.org.
The piperidine ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, particularly oxidative ones. While detailed studies on this compound itself are scarce, literature on related compounds suggests potential pathways.
For instance, the oxidation of 1-phenylpiperidine, a related structure, can lead to an oxidative ring contraction to form 1-phenylpyrrolidin-2-one depending on the conditions . It has been noted that the mercuric oxide oxidation of this compound derivatives has been a subject of study, suggesting that the N-amino group can direct unique oxidative reactivity . Such reactions may proceed through the formation of a radical or cationic intermediate at the nitrogen, which then triggers a skeletal rearrangement, potentially leading to ring contraction and the formation of a five-membered pyrrolidine (B122466) ring.
Transformations of the Phenyl Moiety
The phenyl group of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Its reactivity is governed by the electronic effects of the piperidine substituent and the conditions under which reactions are performed.
Electrophilic/Nucleophilic Aromatic Substitutions
Electrophilic Aromatic Substitution (EAS)
The phenyl ring in 2-phenylpiperidine (B1215205) is susceptible to electrophilic aromatic substitution. The piperidino group, being an alkylamine substituent attached to the benzene (B151609) ring, acts as an activating group and an ortho, para-director. This directing effect is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate, particularly when the electrophile attacks at the ortho or para positions.
However, in the case of this compound, the presence of the N-amino group complicates this picture. Under the strongly acidic conditions often required for electrophilic aromatic substitutions like nitration (using nitric and sulfuric acid) or Friedel-Crafts reactions (using Lewis acids), the basic nitrogen atoms of the piperidine ring and the N-amino group would likely be protonated. aiche.org This protonation would transform the substituent into an ammonium (B1175870) group (-NHR₂⁺), which is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. Therefore, forcing electrophilic substitution under such conditions would be expected to proceed slowly and yield predominantly the meta-substituted product. For reactions that can be performed under neutral or less acidic conditions, ortho, para-substitution would be favored.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is generally not feasible. This type of reaction requires the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to a suitable leaving group (like a halide). nih.gov The unsubstituted phenyl ring of the parent compound lacks the necessary activation to undergo attack by nucleophiles. For SNAr to occur, the phenyl moiety would first need to be functionalized with both a leaving group and appropriately positioned electron-withdrawing groups.
Metal-Catalyzed Coupling Reactions at Aryl Positions
Modern synthetic chemistry offers powerful tools for the functionalization of aromatic rings via metal-catalyzed cross-coupling reactions. For this compound, the most promising approach involves directed C-H activation. nih.gov
Palladium-Catalyzed C-H Activation
The nitrogen atom of the piperidine ring (or the N-amino group) can act as a directing group, coordinating to a transition metal catalyst, such as palladium, and positioning it in close proximity to the ortho C-H bonds of the phenyl ring. This chelation assistance facilitates the cleavage of a specific C-H bond and subsequent functionalization. nih.govu-tokyo.ac.jp This strategy has been extensively demonstrated with the structurally analogous compound, 2-phenylpyridine, where the pyridine nitrogen directs palladium to functionalize the ortho position of the phenyl ring with high regioselectivity. rsc.orgresearchgate.net
By analogy, this compound (likely after acylation or protection of the N-amino group) is expected to be an excellent substrate for directed C-H functionalization reactions. This would allow for the direct introduction of various groups at the ortho-position of the phenyl ring.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference Analogy |
|---|---|---|---|---|
| Arylation | Aryl Halide or Arylboronic Acid | Pd(OAc)₂ / Ligand / Oxidant | ortho-Biaryl | nih.gov |
| Olefination | Alkene | [RhCpCl₂]₂ / CsOAc | ortho-Styrenyl | researchgate.net |
| Acetoxylation | PhI(OAc)₂ | Pd(OAc)₂ | ortho-Acetoxyphenyl | nih.gov |
| Halogenation | N-Halosuccinimide (NXS) | Pd(OAc)₂ | ortho*-Halophenyl | nih.gov |
Suzuki-Miyaura Coupling
If this compound were first halogenated on the phenyl ring (e.g., to form a bromo- or iodo-substituted derivative), it could then undergo traditional cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction would involve a palladium catalyst and an organoboron reagent (e.g., an arylboronic acid) to form a biaryl linkage at the position of the halogen. rsc.orgkashanu.ac.ir The reactivity of the halide would follow the typical order: I > Br > Cl. nih.gov
Mechanistic Investigations of Key Chemical Transformations
The mechanism of the directed C-H arylation, a key potential transformation for the phenyl moiety, is believed to proceed through a well-established catalytic cycle involving a palladium catalyst. While specific studies on this compound are not available, the mechanism can be inferred from extensive research on similar systems, such as 2-phenylpyridine. nih.gov
The proposed catalytic cycle typically involves the following key steps:
Coordination and C-H Activation : The substrate, likely an N-protected derivative of this compound, coordinates to a Pd(II) species. The nitrogen directing group facilitates the cleavage of an ortho C-H bond through a concerted metalation-deprotonation (CMD) pathway, forming a five-membered palladacycle intermediate. This step is often rate-determining. u-tokyo.ac.jpnih.gov
Oxidative Addition or Transmetalation : The palladacycle can then react with the coupling partner. In a Pd(II)/Pd(IV) cycle, an oxidant (like a diaryliodonium salt) undergoes oxidative addition to the Pd(II) center to form a high-valent Pd(IV) intermediate. nih.gov In a Pd(II)/Pd(0) cycle, as in a Suzuki-type reaction, transmetalation with an organometallic reagent (e.g., Ar-B(OH)₂) would occur.
Reductive Elimination : The two organic groups on the palladium center (the phenyl group from the piperidine and the newly introduced aryl group) couple and are eliminated from the metal center. This C-C bond-forming step regenerates a lower-valent palladium species.
Catalyst Regeneration : The palladium catalyst is regenerated to its active Pd(II) state by an oxidant present in the reaction mixture, allowing it to re-enter the catalytic cycle.
Kinetic isotope effect (KIE) studies on analogous systems have shown that the C-H bond cleavage is often the rate-limiting step, confirming its involvement in the key activation process. nih.gov
Influence of Stereochemistry on Reactivity and Product Selectivity
This compound is a chiral molecule, with a stereocenter at the C2 position of the piperidine ring. This inherent chirality can significantly influence the reactivity of the molecule and the stereochemical outcome of its reactions.
The stereochemistry at C2 dictates the three-dimensional arrangement of the entire molecule. The phenyl group will adopt a specific spatial orientation relative to the piperidine ring (pseudo-equatorial or pseudo-axial in different conformations). This fixed geometry creates a chiral environment around the phenyl ring. As a result, attack by reagents on the ortho, meta, or para positions of the phenyl ring can be subject to steric hindrance from the adjacent piperidine ring, potentially leading to diastereoselectivity in product formation.
Furthermore, in directed C-H activation reactions, the formation of the palladacycle intermediate involves the chiral C2 center. When using an enantiomerically pure starting material, such as (S)-2-phenylpiperidine, the resulting palladacycle will also be enantiomerically pure. Subsequent reactions on this chiral intermediate can proceed with high diastereoselectivity.
Research on the closely related N-Boc-2-phenylpiperidine has demonstrated that the proton at the C2 position can be stereoselectively removed using a chiral base. rsc.org The resulting C2-lithiated intermediate is configurationally stable at low temperatures. This allows for the synthesis of highly enantiomerically enriched 2,2-disubstituted piperidines. rsc.org This principle highlights the profound influence of the C2 stereocenter. If such a lithiated species were used to create a derivative for subsequent coupling on the phenyl ring (e.g., by converting it to a boronic ester), the stereochemical integrity at C2 would be maintained, allowing for the synthesis of enantiopure, functionalized products. The difference in reactivity and biological activity between different stereoisomers of 2-arylpiperidine derivatives underscores the importance of stereocontrol in their synthesis. rsc.org
Computational and Theoretical Investigations of 1 Amino 2 Phenylpiperidine
Conformational Analysis and Molecular Dynamics Simulations
The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. acs.org For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. In related N-acylpiperidines and 2-methyl-1-phenylpiperidine, a pseudoallylic strain can dictate a preference for the axial orientation of the 2-substituent. acs.org In the case of 1-amino-2-phenylpiperidine, the two primary chair conformers would involve the phenyl group being either axial or equatorial. The relative energies of these conformers are influenced by a balance of steric hindrance between the substituents and the piperidine ring atoms. Density functional theory (DFT) calculations are often employed to determine the geometries and relative energies of these stable conformers. acs.org
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations model the atomic motions of the molecule, providing insights into conformational transitions, such as ring-flipping between different chair forms or the emergence of less stable twist-boat conformations. rsc.org By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), MD can reveal how intermolecular interactions influence its conformational preferences and flexibility. Such simulations are crucial for understanding how the molecule might adapt its shape upon interacting with a biological target. researchgate.net
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing a fundamental understanding of their stability and chemical behavior. chemrxiv.orgchemrxiv.org These studies involve solving approximations of the Schrödinger equation to determine the electron distribution and orbital energies.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.org
The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests stronger nucleophilicity. The energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons; a lower LUMO energy suggests stronger electrophilicity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for molecular stability and reactivity. chemrxiv.org A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chemrxiv.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.comscispace.com These descriptors provide a quantitative framework for comparing the chemical behavior of different molecules.
Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. mdpi.com It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules are generally less reactive.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
The following table presents illustrative quantum chemical properties for this compound, calculated using DFT methodologies similar to those applied to related heterocyclic compounds. mdpi.comscispace.com
| Parameter | Symbol | Formula | Illustrative Value (eV) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.25 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.60 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.05 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.80 |
| Global Electrophilicity Index | ω | μ² / (2η) | 1.66 |
Quantum chemical calculations are also instrumental in predicting spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. mdpi.com Furthermore, by calculating vibrational frequencies, it is possible to predict the infrared (IR) spectrum of the molecule, which helps in identifying characteristic functional groups and confirming the structure.
Computational methods can map out potential reaction pathways by exploring the potential energy surface (PES) of a chemical reaction. nih.gov The PES describes the energy of a system as a function of its atomic positions. nih.gov By identifying energy minima, which correspond to reactants, intermediates, and products, and the transition states that connect them, chemists can elucidate detailed reaction mechanisms. nih.gov This approach can be used to predict the feasibility of different synthetic routes or to understand the metabolic transformation of this compound.
Transition State Analysis and Reaction Mechanistic Modeling
A crucial aspect of modeling reaction mechanisms is the identification and characterization of the transition state (TS). The transition state represents the highest energy point along the lowest energy path between reactants and products and is defined as a first-order saddle point on the potential energy surface. nih.gov Locating the TS structure is computationally intensive but provides the activation energy (energy barrier) for the reaction, which is the primary determinant of the reaction rate.
Once a TS structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate—the specific atomic movement that transforms reactants into products. nih.gov Analyzing this imaginary frequency confirms that the located structure is indeed the correct TS for the reaction of interest. By calculating the activation energies for competing pathways, computational models can predict which reaction is kinetically favored. nih.gov
Ligand-Substrate and Ligand-Catalyst Interactions Modeling (if applicable to catalytic role)
If this compound or its derivatives act as ligands in catalysis or as substrates for enzymes, computational modeling can elucidate the nature of their interactions.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or an enzyme's active site. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site, scoring them based on factors like steric fit and intermolecular forces. This provides an initial model of the ligand-protein complex. rsc.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to refine the binding pose and assess the stability of the complex over time. rsc.org These simulations provide a dynamic picture of the interactions, revealing how the ligand and protein adapt to each other. Analysis of the MD trajectory can identify key intermolecular interactions, such as:
Hydrogen bonds: Formed between donor and acceptor groups on the ligand and protein.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein. researchgate.net
Ionic interactions: Involve charged groups on both partners. researchgate.net
By calculating the binding free energy from these simulations, it is possible to quantify the affinity of the ligand for the binding site. researchgate.net This information is invaluable for understanding the molecule's biological function and for the rational design of more potent derivatives. For example, MD simulations can reveal crucial amino acid residues that interact with the ligand, guiding further optimization. rsc.org
Advanced Analytical and Characterization Methodologies in Research on 1 Amino 2 Phenylpiperidine Derivatives
Chromatographic Techniques for Separation, Purity Assessment, and Stereoisomer Analysis
Chromatographic methods are central to the analysis of 1-Amino-2-phenylpiperidine derivatives, enabling their separation from reaction mixtures, assessment of purity, and the resolution of stereoisomers. High-performance liquid chromatography (HPLC) is a primary tool for both qualitative and quantitative analysis. heraldopenaccess.us The choice of stationary and mobile phases is critical and is tailored to the specific properties of the analyte. For instance, reversed-phase columns like C18 are often used with mobile phases consisting of aqueous buffers and organic modifiers such as methanol or acetonitrile to separate compounds based on their hydrophobicity. nih.gov
Gas chromatography (GC), often coupled with a mass spectrometry (MS) detector, is another powerful technique, particularly for volatile derivatives. However, HPLC is frequently the method of choice for non-volatile or thermally labile compounds, which is common for many pharmaceutical intermediates. heraldopenaccess.us The development of these methods is crucial for quality control and for ensuring the chemical integrity of the synthesized compounds.
Due to the chiral center at the C2 position of the piperidine (B6355638) ring, this compound and its derivatives exist as enantiomers. Distinguishing between these enantiomers is critical, as they can exhibit different biological activities. Chiral HPLC is the most widely used and effective method for separating enantiomers and determining their ratio, expressed as enantiomeric excess (ee). uma.esnih.gov
This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for the resolution of a wide range of chiral compounds, including amines and piperidine derivatives. nih.govnih.gov The selection of the mobile phase, often a mixture of alkanes (like hexane) and alcohols (like isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks. The ee is then calculated from the integrated peak areas of the two enantiomers. The reliability of ee determination by chiral HPLC is high, provided that parameters such as sample concentration, detection wavelength, and signal integration are properly optimized. umn.edu
Table 1: Illustrative Chiral HPLC Conditions for Phenylpiperidine Derivatives This table is a representative example based on methods used for similar compounds.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiralcel OD (Cellulose-based CSP) | nih.gov |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) | N/A |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 220 nm | mdpi.com |
| Column Temp. | 25 °C | N/A |
| Result | Baseline separation of enantiomers | mdpi.com |
Spectroscopic Methods for Structural Elucidation of Novel Derivatives and Reaction Products
Spectroscopic techniques are vital for the unambiguous determination of the chemical structure of newly synthesized this compound derivatives and any reaction byproducts.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound derivatives, ¹H and ¹³C NMR spectra provide essential information about the carbon-hydrogen framework.
To determine the relative stereochemistry (cis/trans relationship between substituents on the piperidine ring), advanced 2D NMR techniques are employed. rsc.org
COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks, helping to assign protons on the piperidine ring and its substituents.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, aiding in the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is useful for connecting different parts of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for stereochemical assignment. It detects through-space interactions between protons that are close to each other, allowing for the determination of their relative orientation (e.g., axial vs. equatorial on the piperidine chair conformation). chemrxiv.org The analysis of coupling constants (J values) in high-resolution ¹H NMR spectra can also provide valuable information about the dihedral angles between adjacent protons, further confirming the stereochemistry. rsc.org
High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the molecular weight of a compound, which in turn allows for the confirmation of its elemental composition and molecular formula. mdpi.com Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm).
For a novel this compound derivative, HRMS analysis provides an experimental mass that can be compared to the calculated theoretical mass for a proposed structure. A close match between the experimental and theoretical mass provides strong evidence for the correct molecular formula. researchgate.net This technique is often coupled with liquid chromatography (LC-HRMS), allowing for the analysis of individual components of a mixture. mdpi.com
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and solid-state conformation. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For chiral molecules like this compound derivatives, X-ray crystallography can unequivocally establish the absolute stereochemistry (R or S configuration) at the chiral centers, provided that anomalous scattering effects are properly measured. ed.ac.ukmit.edu The analysis also reveals precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation, such as the chair or boat form of the piperidine ring. nih.govnih.gov This information is invaluable for understanding structure-activity relationships.
Table 2: Key Outputs from X-ray Crystallography
| Structural Information | Significance | Reference |
|---|---|---|
| Absolute Configuration | Unambiguously determines the R/S configuration at chiral centers. | ed.ac.uknih.gov |
| Molecular Conformation | Defines the 3D shape, such as the piperidine ring's chair/twist-boat form. | nih.gov |
| Bond Lengths & Angles | Provides precise geometric parameters of the molecular structure. | nih.gov |
| Crystal Packing | Shows intermolecular interactions (e.g., hydrogen bonding) in the solid state. | nih.gov |
In Situ Reaction Monitoring Techniques (e.g., IR, Raman, Online NMR)
In situ reaction monitoring techniques allow chemists to observe a reaction as it happens in real-time, providing a wealth of information about reaction kinetics, mechanisms, and the formation of transient intermediates. These Process Analytical Technologies (PAT) are increasingly used in the synthesis of complex molecules like piperidine derivatives.
Fourier-transform infrared (FTIR) spectroscopy is particularly well-suited for this purpose. xjtu.edu.cn By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by monitoring their characteristic infrared absorption bands. For example, in situ ReactIR spectroscopy has been successfully used to monitor the asymmetric deprotonation (lithiation) of N-Boc piperidine, allowing for the direct observation of a key pre-lithiation complex and optimization of the reaction conditions. nih.govacs.org This real-time data helps in determining the optimal reaction endpoint, improving yield and purity, and gaining deeper mechanistic insights. researchgate.net
Future Research Directions and Unexplored Potential of 1 Amino 2 Phenylpiperidine
Development of Sustainable and Green Synthetic Protocols with Improved Atom Economy
Future research must prioritize the development of environmentally benign and efficient methods for synthesizing 1-Amino-2-phenylpiperidine and its derivatives. Traditional multi-step syntheses of complex piperidines often suffer from low atom economy, relying on stoichiometric reagents and generating significant waste. cmu.edu A forward-looking approach would involve exploring several green chemistry principles.
Key Future Research Areas:
Chemo-enzymatic Synthesis: Biocatalysis offers a powerful route to chiral piperidines under mild, environmentally friendly conditions. mdpi.com Future work could focus on developing a chemo-enzymatic dearomatization of pyridine (B92270) precursors, combining chemical synthesis with highly selective enzyme cascades (e.g., amine oxidase/ene imine reductase) to produce stereo-enriched this compound. mdpi.com This approach promises high enantioselectivity and a significant reduction in the use of hazardous reagents.
Catalytic Hydrogenation and Transfer Hydrogenation: While hydrogenation of pyridine precursors is a common method, future efforts should focus on using non-precious metal catalysts (e.g., cobalt, nickel) and developing asymmetric transfer hydrogenation protocols that use benign hydrogen sources like formic acid. illinois.eduresearchcommons.org A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, for instance, offers an innovative, atom-economical route to chiral piperidines by introducing a chiral primary amine that induces chirality on the ring during reduction. illinois.eduresearchcommons.org
Hydrogen Borrowing Catalysis: This elegant, atom-economical strategy allows for the synthesis of N-heterocycles from alcohols and amines, with water as the only byproduct. wikipedia.org Future protocols could adapt iridium(III)-catalyzed hydrogen borrowing cascades for the stereoselective synthesis of this compound derivatives from readily available amino alcohols, using water as a solvent to enhance sustainability. researchcommons.org
One-Pot and Tandem Reactions: Designing synthetic routes that combine multiple steps into a single operation significantly improves efficiency and reduces waste. Future research could explore tandem reactions like cobalt-catalyzed alkene hydroaminocarbonylation, which can achieve 100% atom economy by coupling amines and alkenes directly. painphysicianjournal.com
Table 1: Comparison of Synthetic Strategies for Piperidine (B6355638) Synthesis
| Method | Key Advantages | Potential for Green Chemistry | Reference |
|---|---|---|---|
| Traditional Multi-step Synthesis | Well-established, versatile | Low atom economy, often requires protecting groups and harsh reagents. | cmu.edu |
| Chemo-enzymatic Dearomatization | High stereo- and regioselectivity, mild aqueous conditions. | High; uses biocatalysts, reduces hazardous waste. | mdpi.com |
| Asymmetric Transfer Hydrogenation | High enantioselectivity, avoids high-pressure H2 gas. | High; uses greener hydrogen sources and catalysts. | illinois.eduresearchcommons.org |
| Hydrogen Borrowing Catalysis | High atom economy (water is the only byproduct), catalytic. | Very High; minimizes waste and maximizes reactant incorporation. | researchcommons.orgwikipedia.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique structure of this compound, featuring C-H bonds adjacent to a nitrogen atom and a nucleophilic amino group, is ripe for the exploration of novel chemical transformations. Modern synthetic methods, particularly those involving photoredox catalysis, open up new avenues for functionalizing this scaffold in previously inaccessible ways.
Key Future Research Areas:
Photoredox-Catalyzed C–H Functionalization: A significant area for future work is the direct functionalization of the C-H bond at the C6 position of the piperidine ring, alpha to the ring nitrogen. Recent studies have demonstrated the highly diastereoselective α-amino C–H arylation of complex piperidines using iridium(III) photoredox catalysis. sigmaaldrich.comclinpgx.orgmdpi.com Applying this methodology to this compound could enable the introduction of various aryl groups, rapidly building molecular complexity from the core structure. sigmaaldrich.comclinpgx.orgmdpi.com Further exploration could target regiodivergent functionalization, allowing selective modification at either the α- or β-positions by altering catalytic conditions. wikipedia.org
Radical-Mediated Transformations: The amino group can be a precursor for radical-based reactions. Future research could investigate radical-mediated amine cyclization or intermolecular additions, using catalysts to generate nitrogen-centered radicals under mild conditions. researchcommons.orgnih.gov This could lead to the synthesis of novel fused heterocyclic systems starting from derivatives of this compound.
Catalytic Amidine Formation: The primary amino group offers a handle for unique transformations. Zinc(II)-catalyzed nucleophilic addition of amines to nitriles to form amidines is an emerging area. nih.gov Exploring this reactivity with this compound could yield novel derivatives with potential applications as ligands or bioactive molecules.
Biosynthesis-Inspired Reactions: The biosynthesis of piperidine alkaloids often proceeds through key intermediates like Δ¹-piperideine. researchgate.net Future synthetic strategies could be inspired by these pathways, using derivatives of this compound in stereoselective, multi-component reactions (e.g., vinylogous Mannich reactions) to construct complex, polyfunctional piperidines that mimic natural products. researchgate.net
Integration into Automated Synthesis and Flow Chemistry Platforms
The translation of synthetic protocols from batch to automated flow chemistry represents a major step forward in efficiency, scalability, and safety. The synthesis and derivatization of this compound are well-suited for this transition.
Key Future Research Areas:
Continuous Flow Synthesis of the Core Scaffold: Recent work has demonstrated the rapid and highly diastereoselective synthesis of α-chiral piperidines in minutes using continuous flow protocols. A key future direction would be to adapt such methods for the scalable production of enantioenriched this compound, leveraging the precise control over temperature, residence time, and stoichiometry that flow chemistry provides.
Automated Library Synthesis: The 1-amino group is an ideal anchor point for diversification. By integrating a flow reactor with automated liquid handlers, libraries of this compound derivatives could be rapidly synthesized. For example, a flow platform could sequentially perform amide couplings, reductive aminations, or sulfonamide formations on the primary amine, allowing for high-throughput screening and rapid exploration of structure-activity relationships (SAR).
In-line Reaction Optimization and Analysis: Flow chemistry platforms can be equipped with in-line analytical tools (e.g., HPLC, MS, NMR) to enable real-time reaction monitoring and optimization. This would accelerate the discovery of optimal conditions for novel transformations of this compound, minimizing time and material consumption.
Potential in Materials Science or Supramolecular Assemblies as a Modular Building Block
While phenylpiperidines are primarily known for their pharmacological applications, the distinct structural features of this compound make it an intriguing candidate as a modular building block in materials science. clinpgx.org Its chirality, rigid scaffold, and functional handles (amino and phenyl groups) are properties that can be exploited to create ordered, functional materials.
Key Future Research Areas:
Chiral Polymer Synthesis: The chiral nature of this compound makes it a valuable potential monomer for the synthesis of chiral polymers. illinois.edu The primary amino group could be converted into a polymerizable functional group, such as a methacrylate (B99206) or an isocyanate. wikipedia.org The resulting polymers could possess unique chiroptical properties, finding applications in chiral chromatography, asymmetric catalysis, or optical materials. illinois.edu
Supramolecular Self-Assembly: The combination of a hydrophobic phenyl group (enabling π-π stacking) and a hydrogen-bonding amino group within a rigid cyclic structure provides the necessary elements for self-assembly. Future research could explore the design of derivatives that form ordered supramolecular structures such as gels, fibers, or vesicles. These materials could have applications in drug delivery or as scaffolds for tissue engineering.
Peptidomimetic and Polypeptide Structures: The this compound unit can be incorporated into peptide chains to create peptidomimetics. As an unnatural amino acid analog, it can induce specific secondary structures (e.g., turns) and enhance the proteolytic stability of peptides. The polymerization of this unit, potentially as an N-carboxyanhydride (NCA) monomer, could lead to novel polypeptides with unique folding properties and biological activities.
Synergistic Approaches Combining Synthetic and Computational Methodologies for Rational Design
The integration of computational chemistry with synthetic efforts provides a powerful paradigm for accelerating the discovery and optimization of functional molecules. For this compound, this synergy can guide the synthesis of derivatives with tailored properties for specific applications, particularly in drug discovery.
Key Future Research Areas:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational method that correlates the chemical structures of compounds with their biological activities. By synthesizing a small, diverse library of this compound derivatives and testing their activity, a robust 3D-QSAR model could be developed. This model would then be used to predict the activity of virtual compounds, prioritizing the synthesis of only the most promising candidates and thereby saving significant time and resources.
Structure-Based Design and Molecular Docking: For applications where the biological target is known (e.g., a specific receptor or enzyme), molecular docking can predict how derivatives of this compound bind. Computational studies, enriched with molecular dynamics simulations, can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target's active site. This information provides a rational basis for designing new derivatives with improved affinity and selectivity.
In Silico Prediction of Properties: Beyond biological activity, computational tools can predict physicochemical and pharmacokinetic properties. This allows for the early-stage design of this compound derivatives with desirable profiles, guiding synthetic efforts toward molecules with better potential for downstream applications.
Table 2: Application of Computational Methods in the Rational Design of Piperidine Derivatives
| Computational Method | Objective | Information Gained | Impact on Synthesis | Reference |
|---|---|---|---|---|
| 3D-QSAR | Predict biological activity from structure. | Identifies key structural features (steric, electronic) that influence activity. | Guides the design of new analogs with enhanced potency. | |
| Molecular Docking | Predict binding mode and affinity to a biological target. | Reveals specific ligand-receptor interactions and binding conformation. | Prioritizes compounds for synthesis and suggests modifications to improve binding. | |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-receptor complex. | Assesses the stability of binding poses and identifies crucial interactions over time. | Validates docking results and provides a more accurate picture of the binding event. | |
| In Silico ADMET Prediction | Estimate pharmacokinetic and toxicity properties. | Predicts absorption, distribution, metabolism, excretion, and toxicity. | Filters out candidates with poor drug-like properties before synthesis. |
Q & A
Q. How should researchers address ethical and reproducibility challenges in preclinical studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
